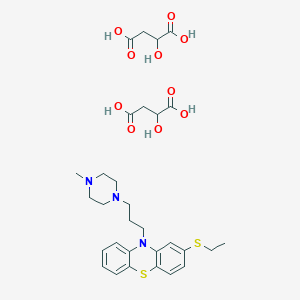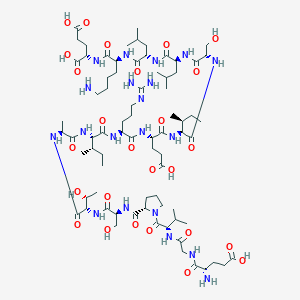
Pstair
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pstair is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action, which has led to its use in various scientific studies. In
Mécanisme D'action
Pstair works by inhibiting the reuptake of serotonin and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the brain. Serotonin is known to regulate mood, appetite, and sleep, while dopamine is known to regulate movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, Pstair can potentially have therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pstair are not fully understood. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can result in various effects, such as changes in mood, appetite, and sleep. Pstair has also been shown to have an effect on the cardiovascular system, with some studies showing an increase in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pstair in lab experiments is its unique mechanism of action. This can allow researchers to study the effects of serotonin and dopamine on the brain in a more precise manner. However, one limitation of using Pstair is its potential side effects, which can make it difficult to use in certain experiments. Additionally, the synthesis method of Pstair can be time-consuming and expensive, which can limit its use in some research settings.
Orientations Futures
There are several future directions for the study of Pstair. One potential direction is its use in the treatment of depression and anxiety disorders. Another potential direction is its use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Pstair, as well as its potential side effects and limitations. Overall, Pstair has the potential to be a valuable tool in the field of scientific research, with various potential applications in medicine and neuroscience.
Méthodes De Synthèse
The synthesis of Pstair involves the reaction of two chemical compounds, which are readily available in the market. The first compound is 2,3,4,5-tetramethoxybenzaldehyde, and the second compound is 2,3,4,5-tetramethoxyphenethylamine. These two compounds react in the presence of a catalyst to form Pstair. The synthesis method is simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Pstair has been used in various scientific studies due to its unique mechanism of action. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicine. Pstair has been used to study the effects of serotonin on the brain, as well as its potential use in the treatment of depression and anxiety disorders. It has also been used to study the effects of dopamine on the brain, as well as its potential use in the treatment of Parkinson's disease.
Propriétés
Numéro CAS |
126675-53-4 |
|---|---|
Nom du produit |
Pstair |
Formule moléculaire |
C76H132N20O26 |
Poids moléculaire |
1742 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
Clé InChI |
JCXVGSUDEJTPFS-IVBRFITJSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
Séquence |
EGVPSTAIREISLLKE |
Synonymes |
CDC2 peptide (42-57) PSTAIR PSTAIR peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




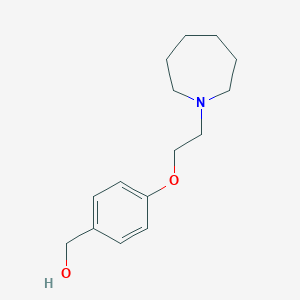
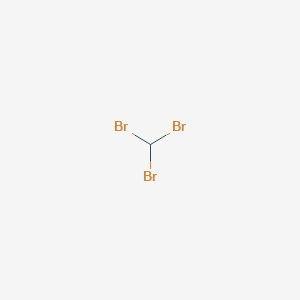


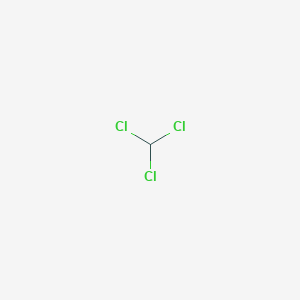

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
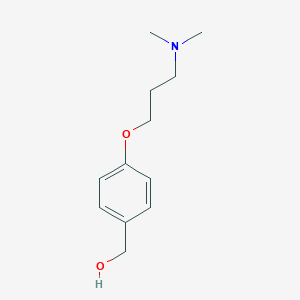



![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
